molecular formula C9H7NO4 B1423806 Benzoic acid, 4-(2-nitroethenyl)- CAS No. 3179-11-1

Benzoic acid, 4-(2-nitroethenyl)-

Cat. No. B1423806
CAS RN: 3179-11-1
M. Wt: 193.16 g/mol
InChI Key: GFQGFOJCOPZGPB-UHFFFAOYSA-N
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Description

“Benzoic acid, 4-(2-nitroethenyl)-” is a chemical compound with the molecular formula C9H7NO4 . It is a derivative of benzoic acid, which is a white or colorless solid organic compound with the formula C6H5COOH . The structure of benzoic acid consists of a benzene ring (C6H6) with a carboxyl (−C(=O)OH) substituent .

Scientific Research Applications

  • Luminescent Properties in Lanthanide Coordination Compounds : Research has shown that derivatives of benzoic acid, including those with nitro substituents, can influence the photophysical properties of lanthanide coordination compounds. These compounds have been characterized by spectroscopic techniques and structural analyses, revealing insights into their luminescent properties (Sivakumar et al., 2010).

  • Photolysis and Chemical Reactions : A study on photolysis of 2-(4-nitrophenyl)-1H-indole derivatives, which include benzoic acid derivatives, demonstrated the elimination of CO2 and absorption of O2 in these reactions. This indicates the potential of these compounds in photolabile protecting groups and their applications in chemical transformations (Lin & Abe, 2021).

  • Degradation Studies of Nitisinone : Research on the degradation of nitisinone, which includes a derivative of benzoic acid, provided insights into its stability and degradation pathways. This study is crucial for understanding the properties and potential risks and benefits of nitisinone's medical applications (Barchańska et al., 2019).

  • Synthesis Techniques : A study focused on the synthesis of 2-nitro-4-methylsulfonyl benzoic acid highlighted the efficiency of the synthesis process. This research contributes to the field of chemical synthesis, emphasizing the importance of efficient and economical production methods (Jia-bin, 2010).

  • Eu(III) and Tb(III) Luminescence Sensitization : Thiophenyl-derivatized nitrobenzoic acid ligands have been evaluated as possible sensitizers for Eu(III) and Tb(III) luminescence. This research contributes to the understanding of luminescent properties and potential applications in lighting and display technologies (Viswanathan & Bettencourt-Dias, 2006).

  • Benzoic Acid in Food and Additives : A review on benzoic acid and its derivatives, including those used as food additives, provides comprehensive information on their occurrence, uses, and public health concerns. This research is significant for understanding the impact of these compounds in food and pharmaceutical industries (del Olmo, Calzada, & Nuñez, 2017).

  • Crystallography and Magnetism Studies : Research on 3-(N-tert-butyl-N-aminoxyl)benzoic acid explored its crystallographic and magnetic properties. Such studies are essential for understanding the material properties and potential applications in material science (Baskett & Lahti, 2005).

properties

IUPAC Name

4-(2-nitroethenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO4/c11-9(12)8-3-1-7(2-4-8)5-6-10(13)14/h1-6H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFQGFOJCOPZGPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzoic acid, 4-(2-nitroethenyl)-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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